molecular formula C12H19NO B14304651 3-[(Butan-2-yl)(ethyl)amino]phenol CAS No. 112008-23-8

3-[(Butan-2-yl)(ethyl)amino]phenol

Cat. No.: B14304651
CAS No.: 112008-23-8
M. Wt: 193.28 g/mol
InChI Key: XFVTWHMRMMQDRI-UHFFFAOYSA-N
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Description

3-[(Butan-2-yl)(ethyl)amino]phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Butan-2-yl)(ethyl)amino]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with butan-2-yl and ethyl amine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(Butan-2-yl)(ethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) can be used.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are typical reagents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-[(Butan-2-yl)(ethyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Butan-2-yl)(ethyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.

    Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.

    Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications to BHA.

Uniqueness

3-[(Butan-2-yl)(ethyl)amino]phenol is unique due to the presence of both butan-2-yl and ethyl amino groups, which confer distinct chemical and biological properties compared to other phenolic compounds

Properties

CAS No.

112008-23-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[butan-2-yl(ethyl)amino]phenol

InChI

InChI=1S/C12H19NO/c1-4-10(3)13(5-2)11-7-6-8-12(14)9-11/h6-10,14H,4-5H2,1-3H3

InChI Key

XFVTWHMRMMQDRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC)C1=CC(=CC=C1)O

Origin of Product

United States

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